3-(ethylsulfanyl)-N-[(E)-thiophen-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
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Overview
Description
(E)-N-[3-(ETHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring and a triazole moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(ETHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(ETHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
(E)-N-[3-(ETHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-[3-(ETHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA replication or protein synthesis, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE
- (E)-N-[3-(PROPYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE
Uniqueness
What sets (E)-N-[3-(ETHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE apart from similar compounds is its specific ethylsulfanyl group, which can influence its reactivity and binding affinity in biological systems. This unique feature can enhance its potential as a therapeutic agent or a material with specialized properties .
Properties
Molecular Formula |
C10H10N6S2 |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
(E)-N-(3-ethylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C10H10N6S2/c1-2-17-10-14-13-9-15(7-12-16(9)10)11-6-8-4-3-5-18-8/h3-7H,2H2,1H3/b11-6+ |
InChI Key |
IGBQFERQNUDRJT-IZZDOVSWSA-N |
Isomeric SMILES |
CCSC1=NN=C2N1N=CN2/N=C/C3=CC=CS3 |
Canonical SMILES |
CCSC1=NN=C2N1N=CN2N=CC3=CC=CS3 |
Origin of Product |
United States |
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